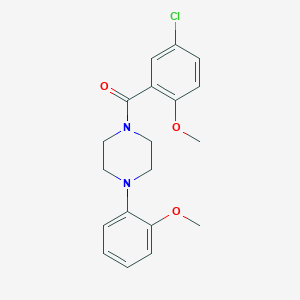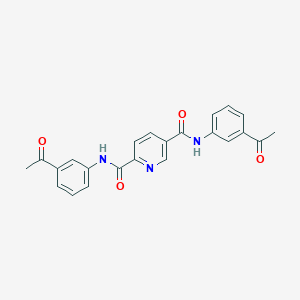
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as DBQ or DBQ-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DBQ-1 is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Junying Yuan at Harvard Medical School. Since then, DBQ-1 has been extensively studied for its various biological activities and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide-1 is not fully understood. However, it has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. By inhibiting the activity of PARP-1, this compound-1 can induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound-1 has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit inflammation, and protect neurons from damage. This compound-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide-1 in laboratory experiments is its relatively simple synthesis. This compound-1 can be obtained in good yields and is stable under a wide range of conditions. However, one of the limitations of using this compound-1 is its relatively low potency compared to other PARP inhibitors. This can make it difficult to achieve the desired biological effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide-1. One area of interest is the development of more potent analogs of this compound-1 that can achieve the desired biological effects at lower concentrations. Another area of interest is the investigation of the potential of this compound-1 as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of this compound-1 and its potential clinical applications.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide-1 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have demonstrated the potential of this compound-1 as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-6-8-20(29-14)19-13-17(16-4-2-3-5-18(16)25-19)23(26)24-15-7-9-21-22(12-15)28-11-10-27-21/h2-9,12-13H,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSNXCKHSQWUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554147.png)

![ethyl 4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3554164.png)
![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3554179.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3554186.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3554193.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![N-[4-(aminosulfonyl)benzyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3554237.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)